2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropyl-6-methylphenyl)benzamide
Overview
Description
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropyl-6-methylphenyl)benzamide is a useful research compound. Its molecular formula is C31H32N2O3S and its molecular weight is 512.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 512.21336406 g/mol and the complexity rating of the compound is 824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sulfonamides: Beyond Antibacterial Applications
Sulfonamides, including compounds like 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropyl-6-methylphenyl)benzamide, have historically been recognized for their antibacterial efficacy. However, recent studies have expanded their potential applications to include antifungal, antiparasitic, antioxidant, and particularly antitumor activities. This broad spectrum of pharmacological properties is attributed to the structural versatility of sulfonamides, which allows for the development of diverse derivatives targeting various molecular pathways (Azevedo-Barbosa et al., 2020).
Antitumor Potential
The antitumor properties of sulfonamides have garnered significant interest. These compounds have been investigated for their ability to inhibit carbonic anhydrase IX and XII, enzymes overexpressed in tumor cells, thereby offering a mechanism to target tumor microenvironments and potentially halt cancer progression. The structural motif of sulfonamides, including the benzyl[(4-methylphenyl)sulfonyl]amino moiety, plays a crucial role in this context, providing a platform for the development of novel antitumor agents (Carta et al., 2012).
Enzyme Inhibition for Disease Management
Beyond their antitumor activity, sulfonamides have been explored for their ability to inhibit enzymes involved in various diseases. The inhibition of carbonic anhydrases and other enzymes by sulfonamide-based compounds is a promising strategy for treating conditions such as glaucoma, epilepsy, and hypertension. This enzyme inhibition approach, facilitated by the sulfonamide functional group, underscores the therapeutic versatility of these compounds (Carta & Supuran, 2013).
Properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methyl-6-propan-2-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O3S/c1-22(2)27-15-10-11-24(4)30(27)32-31(34)28-14-8-9-16-29(28)33(21-25-12-6-5-7-13-25)37(35,36)26-19-17-23(3)18-20-26/h5-20,22H,21H2,1-4H3,(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUKFEPNZIKBPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=C(C=CC=C4C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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